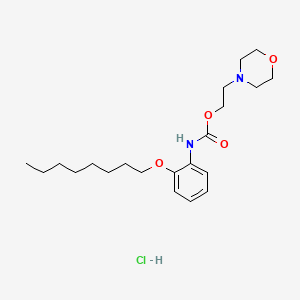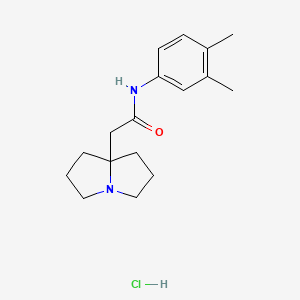
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride is a complex organic compound It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrolizine derivatives and acetamide precursors. The reaction conditions may involve:
Catalysts: Common catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as crystallization or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology
In biological research, it may be studied for its potential effects on cellular processes. Its interactions with biological macromolecules like proteins and nucleic acids are of particular interest.
Medicine
The compound could have potential therapeutic applications. Researchers may investigate its efficacy as a drug candidate for treating various diseases.
Industry
In the industrial sector, it might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
1H-Pyrrolizine-7a(5H)-acetamide derivatives: Other derivatives of pyrrolizine-7a(5H)-acetamide with different substituents.
Tetrahydro-N-phenylacetamide compounds: Compounds with similar tetrahydro-N-phenylacetamide structures but different phenyl substituents.
Uniqueness
What sets 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride apart is its specific combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
88069-50-5 |
|---|---|
分子式 |
C17H25ClN2O |
分子量 |
308.8 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-13-5-6-15(11-14(13)2)18-16(20)12-17-7-3-9-19(17)10-4-8-17;/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,20);1H |
InChI 键 |
UWGVMGGHBWOXNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CC23CCCN2CCC3)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



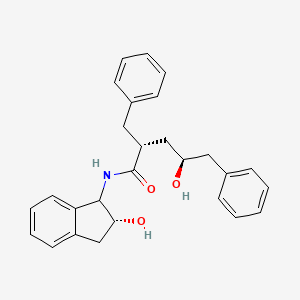

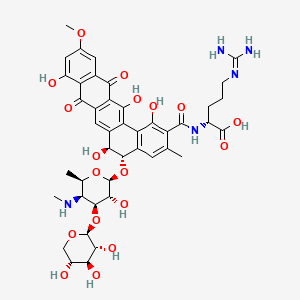

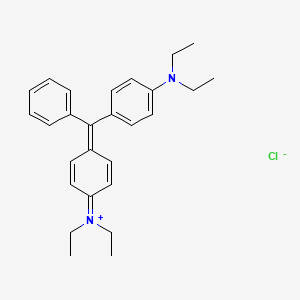

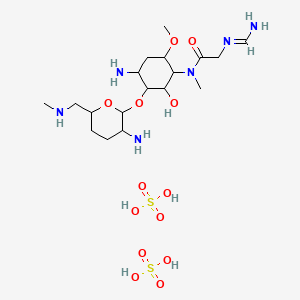
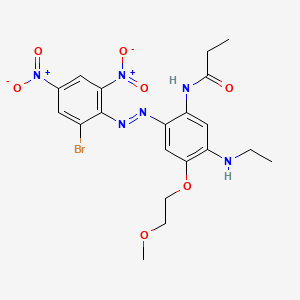
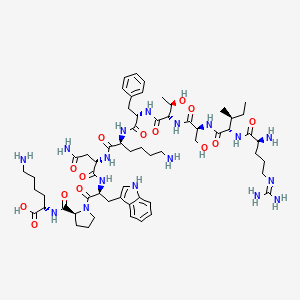
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
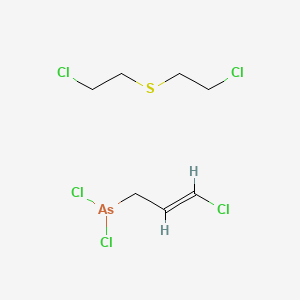
![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
